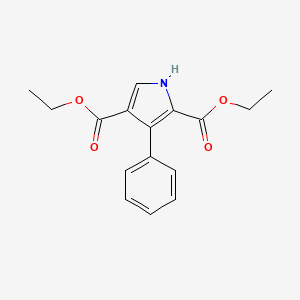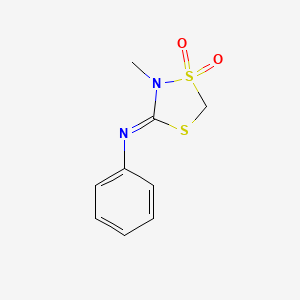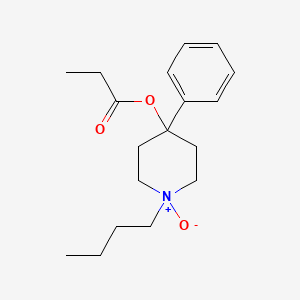![molecular formula C7H14N2O2S B14489581 N-[(2-Sulfanylethyl)carbamoyl]butanamide CAS No. 64847-71-8](/img/structure/B14489581.png)
N-[(2-Sulfanylethyl)carbamoyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Sulfanylethyl)carbamoyl]butanamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom This compound is particularly interesting due to its unique structure, which includes a sulfanylethyl group attached to the carbamoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Sulfanylethyl)carbamoyl]butanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Sulfanylethyl)carbamoyl]butanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted amides or carbamates.
Wissenschaftliche Forschungsanwendungen
N-[(2-Sulfanylethyl)carbamoyl]butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(2-Sulfanylethyl)carbamoyl]butanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-Sulfanylethyl)carbamoyl]benzamide
- N-[(2-Sulfanylethyl)carbamoyl]acetic acid
- 4-Phenyl-N-[(2-sulfanylethyl)carbamoyl]butanamide
Uniqueness
N-[(2-Sulfanylethyl)carbamoyl]butanamide is unique due to its specific structure, which includes a butanamide backbone and a sulfanylethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
64847-71-8 |
|---|---|
Molekularformel |
C7H14N2O2S |
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
N-(2-sulfanylethylcarbamoyl)butanamide |
InChI |
InChI=1S/C7H14N2O2S/c1-2-3-6(10)9-7(11)8-4-5-12/h12H,2-5H2,1H3,(H2,8,9,10,11) |
InChI-Schlüssel |
KNAKFIZYGQKILJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(=O)NCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



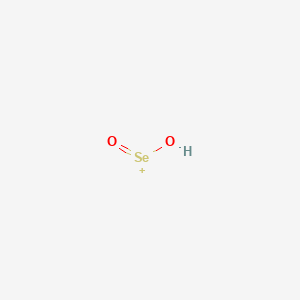
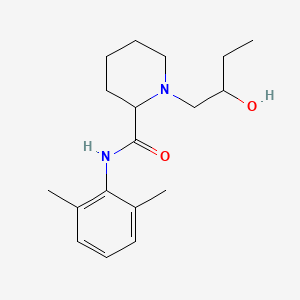

![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)

methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)
